molecular formula C39H26N4O4S B11683504 5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11683504
M. Wt: 646.7 g/mol
InChI Key: HEEJEJQWMMOOGD-UHFFFAOYSA-N
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Description

5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that features a unique combination of pyrrole, pyrimidine, and nitrophenyl groups

Preparation Methods

The synthesis of 5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole intermediate, which is then reacted with various reagents to introduce the nitrophenyl and diphenyl groups.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various electrophiles.

Scientific Research Applications

5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or protein function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C39H26N4O4S

Molecular Weight

646.7 g/mol

IUPAC Name

5-[[1-(4-nitrophenyl)-2,5-diphenylpyrrol-3-yl]methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C39H26N4O4S/c44-37-34(38(45)42(31-19-11-4-12-20-31)39(48)41(37)30-17-9-3-10-18-30)25-29-26-35(27-13-5-1-6-14-27)40(36(29)28-15-7-2-8-16-28)32-21-23-33(24-22-32)43(46)47/h1-26H

InChI Key

HEEJEJQWMMOOGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C=C5C(=O)N(C(=S)N(C5=O)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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